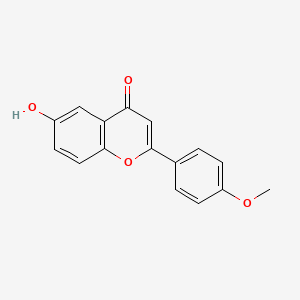
6-Hydroxy-4'-methoxyflavone
Cat. No. B1634686
M. Wt: 268.26 g/mol
InChI Key: RMPRESDCJMOAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07128900B2
Procedure details


Dry, pulverulent lithium hydroxide (19.7 mmol, 3 equivalents) is added in one portion to a well-stirred solution of 2′,5′-dihydroxyacetophenone (6.4 mmol) in dry THF (5 ml) at −78° C. under an argon atmosphere. The reaction mixture is stirred at −78° C. for one hour and subsequently at −1° C. for two hours. After re-cooling to −78° C., a solution of 4-methoxybenzoyl chloride (6.5 mmol) in THF (10 ml) is added in one portion. The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material has disappeared. The reaction mixture is emptied onto a mixture of ice (150 g) and concentrated HCl (5 ml) and extracted with dichloromethane (3×50 ml). The solvents are removed from the dried extracts, and the residue is dried under reduced pressure for 24 hours. Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue, and the mixture is heated at 95–100° C. under an argon atmosphere for from 30 minutes to one hour. Approximately one third of the acetic acid is stripped off, and the residue is emptied into water. The precipitated product is filtered, washed and dried and recrystallised from methanol to give 4′-methoxy-6-hydroxyflavone. 1H NMR (500 MHz, d6-DMSO): δ10.08 (br s, OH), 8.02–7.11 (dm, 4H), 7.63 (d, 1H), 7.35 (d, 1H), 7.26 (d, 1H), 6.86 (s, 1H), 3.88 (s, 3H); 13C NMR (62.90 MHz, d6-DMSO): δ176.78 (s), 162.23 (s), 161.93 (s), 154.73(s), 149.24 (s), 127.97 (s), 124.14 (s), 123.44 (s), 122.77 (s), 119.61 (s), 114.46 (s), 107.52 (s), 104.44 (s), 55.43 (s); EI-MS (70 eV) m/e (rel. abund.)=268.0735 (100). The product is colorless and exhibits the UV absorption maximum at λ=322 nm with ε=24790 (in 2-propanol) (cf. FIG. 1).





[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[OH-].[Li+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=O)=[CH:18][CH:17]=1.Cl>C1COCC1>[CH3:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]2[O:3][C:4]3[C:5]([C:11](=[O:13])[CH:12]=2)=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=3)=[CH:18][CH:17]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
6.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=C1)O)C(C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-1 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at −78° C. for one hour and subsequently at −1° C. for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After re-cooling to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are removed from the dried extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried under reduced pressure for 24 hours
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated at 95–100° C. under an argon atmosphere for from 30 minutes to one hour
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=2OC3=CC=C(C=C3C(C2)=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

